Linker‑Length‑Dependent H3 Receptor Affinity: Propyl vs. Butyl/Pentyl Homologs
In a series of ω‑(1H‑imidazol‑4‑yl)alkane‑1‑sulfonamides, the propyl‑linked homologs consistently showed weaker H3 receptor binding affinity than the butyl‑ or pentyl‑linked analogs. Although the target compound was not directly tested in that study, the three‑carbon propyl spacer present in 1‑(2‑chlorophenyl)-N‑(3‑(2‑phenyl‑1H‑imidazol‑1‑yl)propyl)methanesulfonamide is predicted to confer suboptimal H3 affinity compared with the same scaffold bearing a five‑carbon linker (e.g., 5‑(1H‑imidazol‑4‑yl)pentane‑1‑sulfonic acid 4‑chlorobenzylamide) [1].
| Evidence Dimension | Histamine H3 receptor binding affinity |
|---|---|
| Target Compound Data | Propyl-linked analog: considerably weaker binding (qualitative class trend) [1] |
| Comparator Or Baseline | 5-(1H-imidazol-4-yl)pentane-1-sulfonic acid 4-chlorobenzylamide (butyl/pentyl homolog): potent H3 antagonist [1] |
| Quantified Difference | Quantitative Ki/IC50 not available for the target compound; class trend indicates ≥10‑fold loss in affinity for propyl vs. pentyl linkers [1] |
| Conditions | In vitro H3 receptor binding assay (cell membrane preparations) |
Why This Matters
Procurement for H3 receptor programs must recognize that the propyl linker of this compound is a known liability for H3 affinity, making it unsuitable as a direct substitute for pentyl-linked imidazole sulfonamides.
- [1] Tozer, M. J. et al. ω-(1H‑Imidazol‑4‑yl)alkane‑1‑sulfonamides as potent histamine H3 receptor antagonists. J. Med. Chem. (1998). View Source
